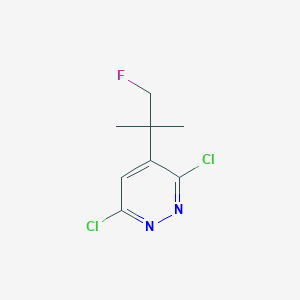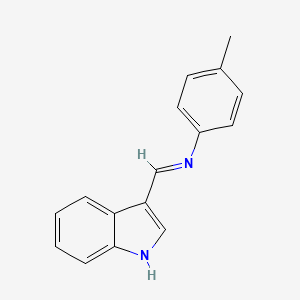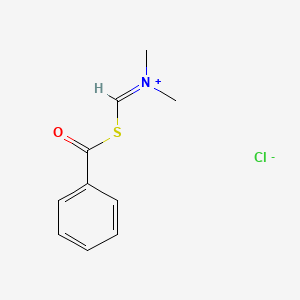
N'-(5-Acenaphthenyl)-N,N-dimethylformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine typically involves the catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines. This reaction leads to the formation of adducts to the C=N bond, resulting in aminoketones or 1-(5-acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines . The ratio of the products depends on the condensation conditions and the structure of the starting azomethine .
Industrial Production Methods
Industrial production methods for N’-(5-Acenaphthenyl)-N,N-dimethylformamidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N’-(5-Acenaphthenyl)-N,N-dimethylformamidine exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Specific molecular targets and pathways would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines: These compounds share a similar acenaphthenyl structure and are formed through similar synthetic routes.
N-(Acenaphthenyl)maleimides: These compounds are used in the production of synthetic films, plastics, and fabrics.
Uniqueness
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is unique due to its specific structural features and the types of reactions it can undergo. Its ability to form various derivatives and participate in multiple chemical reactions makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
101398-41-8 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N'-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)10-16-14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
InChI-Schlüssel |
ODULCNLUJFVAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC=C2CCC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
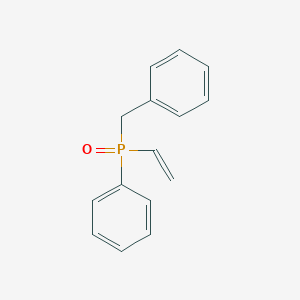
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
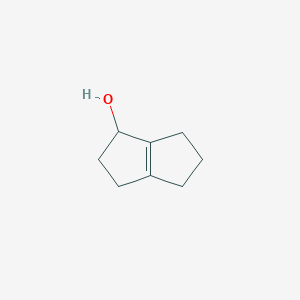
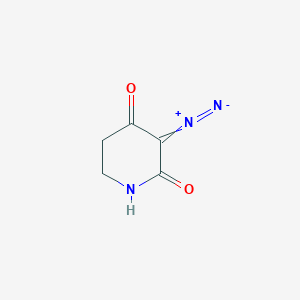
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
